Hydrogen Bond Acceptor Count: +1 Acceptor Over All Closest Analogs Confers Distinct Molecular Recognition Potential
The target compound possesses five hydrogen bond acceptor (HBA) atoms (two carboxylate oxygens, pyridine nitrogen, amino nitrogen, and methoxy oxygen), compared to four HBA atoms for each of the three closest commercially available analogs: the des-methoxy analog 2-amino-5-(4-chlorophenyl)nicotinic acid (CAS 84596-07-6), the des-amino analog 5-(4-chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8), and the positional isomer 2-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (CAS 1261995-79-2) [1][2][3][4]. This additional HBA, contributed specifically by the methoxy oxygen on the 5-aryl ring, provides a distinct lone-pair donor site unavailable in the des-methoxy series and absent in the des-amino and 2-aryl positional isomers. In enzyme inhibitor design, HBA count directly influences the ability to form directed hydrogen bonds with target protein residues, and the presence of an additional acceptor can determine whether a compound engages a specificity pocket or fails to achieve productive binding [5].
| Evidence Dimension | Hydrogen bond acceptor count (PubChem-computed) |
|---|---|
| Target Compound Data | 5 HBA atoms |
| Comparator Or Baseline | Comparator A (84596-07-6): 4 HBA; Comparator B (1261980-32-8): 4 HBA; Comparator C (1261995-79-2): 4 HBA |
| Quantified Difference | +1 HBA (25% increase) over each comparator |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.18 (PubChem release 2021.05.07–2025.09.15); consistent algorithm across all entries [1][2][3][4] |
Why This Matters
In fragment-based and hit-to-lead programs, a single additional hydrogen bond acceptor can alter ligand efficiency metrics and enable recognition of sub-pockets that are inaccessible to analogs lacking this feature, directly affecting compound prioritization in procurement decisions.
- [1] PubChem. 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid. PubChem CID 53223923. https://pubchem.ncbi.nlm.nih.gov/compound/1261907-39-4 View Source
- [2] PubChem. 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid. PubChem CID 13242643. https://pubchem.ncbi.nlm.nih.gov/compound/84596-07-6 View Source
- [3] PubChem. 5-(4-Chloro-2-methoxyphenyl)nicotinic acid. PubChem CID 53223916. https://pubchem.ncbi.nlm.nih.gov/compound/1261980-32-8 View Source
- [4] PubChem. 2-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid. PubChem CID 53223915. https://pubchem.ncbi.nlm.nih.gov/compound/1261995-79-2 View Source
- [5] Kenny PW. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J Chem Inf Model. 2009;49(5):1234-1244. doi:10.1021/ci9000234 View Source
